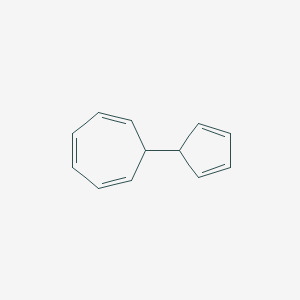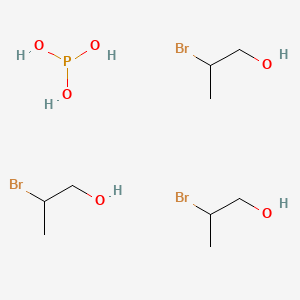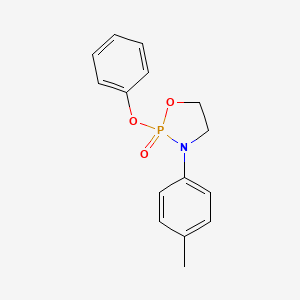
4-(Pentyloxy)phenyl 4-butylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pentyloxy)phenyl 4-butylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pentyloxy group attached to a phenyl ring, which is further connected to a butylbenzoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentyloxy)phenyl 4-butylbenzoate typically involves the esterification of 4-(pentyloxy)phenol with 4-butylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
化学反应分析
Types of Reactions
4-(Pentyloxy)phenyl 4-butylbenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of 4-(pentyloxy)phenol and 4-butylbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially if electron-withdrawing groups are present.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), while basic hydrolysis can be carried out with sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters to alcohols.
Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: 4-(Pentyloxy)phenol and 4-butylbenzoic acid.
Reduction: 4-(Pentyloxy)phenylmethanol and 4-butylbenzyl alcohol.
Substitution: Depending on the nucleophile, various substituted phenyl derivatives can be formed.
科学研究应用
4-(Pentyloxy)phenyl 4-butylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to membrane permeability and interactions due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, given its ability to interact with biological membranes.
作用机制
The mechanism of action of 4-(Pentyloxy)phenyl 4-butylbenzoate is primarily related to its ability to interact with lipid bilayers and biological membranes. The pentyloxy and butylbenzoate groups confer amphiphilic properties, allowing the compound to integrate into lipid environments. This integration can affect membrane fluidity and permeability, influencing various cellular processes .
相似化合物的比较
Similar Compounds
4-(Pentyloxy)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a benzoate moiety.
4-(Pentyloxy)benzoic acid: Contains a carboxylic acid group instead of an ester linkage.
4-(Butyloxy)phenyl 4-butylbenzoate: Similar but with a butyloxy group instead of a pentyloxy group.
Uniqueness
4-(Pentyloxy)phenyl 4-butylbenzoate is unique due to its specific combination of functional groups, which confer distinct physical and chemical properties. Its amphiphilic nature and ability to interact with lipid membranes make it particularly valuable in research related to membrane dynamics and drug delivery .
属性
CAS 编号 |
42815-60-1 |
|---|---|
分子式 |
C22H28O3 |
分子量 |
340.5 g/mol |
IUPAC 名称 |
(4-pentoxyphenyl) 4-butylbenzoate |
InChI |
InChI=1S/C22H28O3/c1-3-5-7-17-24-20-13-15-21(16-14-20)25-22(23)19-11-9-18(10-12-19)8-6-4-2/h9-16H,3-8,17H2,1-2H3 |
InChI 键 |
GPDMVKQFNWEQJB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Bicyclo[3.3.0]octan-1-ol](/img/structure/B14653961.png)

![O-[2-(Benzoylsulfanyl)ethyl] benzenecarbothioate](/img/structure/B14653968.png)







